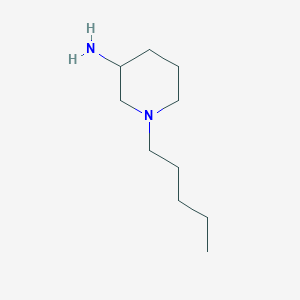

1-Pentylpiperidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pentylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-3-4-7-12-8-5-6-10(11)9-12/h10H,2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDNGBPARIYKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Pentylpiperidin 3 Amine and Its Analogs

Stereoselective and Enantioselective Synthesis of 1-Pentylpiperidin-3-amine

The precise control of stereochemistry is paramount in modern chemical synthesis. For molecules like this compound, which contains a chiral center at the C3 position of the piperidine (B6355638) ring, developing stereoselective and enantioselective synthetic routes is a key objective.

Asymmetric Approaches to Piperidine Ring Formation

The construction of the chiral piperidine core is a foundational step in the synthesis of optically pure 3-aminopiperidine derivatives. A variety of asymmetric strategies have been developed to achieve this. One prominent approach involves the asymmetric hydrogenation of substituted pyridine precursors. While historically challenging due to the stability of the aromatic ring, recent advancements in transition-metal catalysis have enabled highly enantioselective reductions. nih.gov Catalytic systems employing metals like iridium, rhodium, and ruthenium with chiral ligands have shown success in producing chiral piperidines from their corresponding pyridinium salts or activated pyridines. nih.gov

Another powerful strategy is the cyclization of acyclic precursors derived from the chiral pool. For instance, enantiomerically pure 3-(N-Boc amino) piperidine derivatives have been synthesized starting from L-glutamic acid. researchgate.net This multi-step route involves converting the amino acid into a diol, which is then transformed into a ditosylate that cyclizes with an appropriate amine to form the piperidine ring. researchgate.net

Organocatalysis offers a metal-free alternative for asymmetric piperidine synthesis. Domino reactions, such as a Michael addition/aminalization sequence catalyzed by chiral organocatalysts like O-TMS protected diphenylprolinol, can construct polysubstituted piperidine rings from simple aldehydes and nitroolefins, creating up to four contiguous stereocenters with excellent enantioselectivity in a single step. nih.govacs.org

Stereocontrolled Introduction of the Amine Functionality

Once the piperidine ring is formed, or concurrently with its formation, the amine group at the C3 position must be introduced with stereocontrol. A highly effective and increasingly popular method is the asymmetric reductive amination of a prochiral N-substituted-piperidin-3-one. This transformation is often achieved using biocatalysis, particularly with ω-transaminases (TAs). beilstein-journals.org Immobilized ω-transaminases can convert precursors like 1-Boc-3-piperidone into either the (R)- or (S)-enantiomer of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess (>99% ee) in a single step. beilstein-journals.orgscispace.comgoogle.com This biocatalytic approach is lauded for its mild reaction conditions and environmental friendliness. scispace.comgoogle.com

Double reductive amination of diformyl intermediates, generated from the oxidative ring-opening of precursors like Vince-lactam, also provides a pathway to piperidine derivatives. The stereochemistry of the final product is dictated by the configuration of the chiral centers in the starting lactam, ensuring a stereocontrolled synthesis.

Traditional methods such as the Curtius and Hofmann rearrangements have also been employed, though they often lack inherent stereocontrol unless the precursor already contains the desired stereochemistry. rsc.orgnih.gov More advanced approaches utilize transition metal-mediated dihapto-coordination of pyridine to a metal center, which activates the ring for stereoselective nucleophilic addition of an amine. nih.gov

Development of Novel Catalytic Routes to this compound

Catalysis is at the heart of efficient and selective organic synthesis. The development of novel catalytic routes, both organocatalytic and transition metal-based, has provided powerful tools for constructing the this compound scaffold.

Organocatalytic Strategies

Organocatalysis has emerged as a major pillar of asymmetric synthesis, avoiding the use of often toxic and expensive metals. For piperidine synthesis, chiral secondary amines, such as prolinol derivatives, have been used to catalyze cascade reactions that rapidly build molecular complexity. nih.govacs.org A notable example is the domino Michael addition/aminalization process that synthesizes polysubstituted piperidines with high enantioselectivity. nih.gov

| Catalyst/Method | Reactants | Product | Yield | Enantiomeric Excess (ee) |

| O-TMS diphenylprolinol | Aldehydes, Nitroolefins | Polysubstituted Piperidine | Good | Excellent |

| Chiral Primary Amine | Δ1-piperideine, Acetone | 2-substituted Piperidine | Moderate | Excellent |

| Hybrid TA/Organocatalyst | Amine donor, Aldehyde | 2-substituted Piperidine | N/A | High |

Transition Metal-Catalyzed Syntheses

Transition-metal catalysis offers a broad array of transformations for amine synthesis. nih.gov For piperidine derivatives, palladium-catalyzed intramolecular hydroamination of unactivated alkenes provides a mild and efficient route that tolerates sensitive functional groups. organic-chemistry.org Gold and palladium catalysts have also been employed in the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Rhodium(I) catalysts have been used for the stereoselective hydrogenation of unsaturated piperidinones, which can then be reduced to the corresponding piperidines. nih.gov A key advantage of transition metal catalysis is the ability to tune the reactivity and selectivity by modifying the ligand environment around the metal center. mdpi.com For example, novel pyridine-oxazoline (Pyox) ligands have enabled palladium-catalyzed asymmetric 6-endo aminoacetoxylation of alkenes to yield chiral β-acetoxylated piperidines with excellent enantioselectivity. organic-chemistry.org Such methods are instrumental in creating complex aliphatic amines from simple, readily available starting materials. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Palladium/Pyox Ligand | Asymmetric Aminoacetoxylation | High chemo-, regio-, and enantioselectivity. organic-chemistry.org |

| Iridium(III) Complex | Hydrogen Borrowing Annulation | Stereoselective formation of two C-N bonds. nih.gov |

| Gold(I) Complex | Oxidative Amination | Forms substituted piperidines from non-activated alkenes. nih.gov |

| Rhodium(I)/Ferrocene Ligand | Asymmetric Hydrogenation | High conversion with minimal side products. nih.gov |

Sustainable and Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing synthetic route design. For the synthesis of this compound, several sustainable strategies have been explored.

Biocatalysis stands out as a particularly green approach. The use of enzymes like transaminases, imine reductases (IREDs), and lipases operates under mild, aqueous conditions, avoiding harsh reagents and solvents. beilstein-journals.orgrsc.orgnih.gov Multi-enzyme cascades have been designed to produce chiral protected 3-aminopiperidines from renewable starting materials like L-ornithine. rsc.orgrsc.orgnih.gov For example, a one-pot cascade combining a galactose oxidase (GOase) and an imine reductase (IRED) can convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine with high enantiopurity, preventing the racemization of labile intermediates. rsc.orgrsc.orgnih.gov These enzymatic methods are highly attractive for industrial applications due to their sustainability and efficiency. beilstein-journals.org

In addition to biocatalysis, other green chemistry approaches focus on improving the atom economy and reducing the environmental impact of chemical steps. This includes developing one-pot multicomponent syntheses of piperidine precursors, which minimize purification steps and solvent waste. researchgate.net The replacement of hazardous reagents is also a key target. For instance, greener alternatives to piperidine for Fmoc removal in solid-phase peptide synthesis have been identified, which is relevant to syntheses involving peptide-like structures or protecting group strategies. rsc.org The development of efficient syntheses of N-substituted piperidones, key precursors to compounds like this compound, that avoid the classical Dieckman condensation represents a significant green chemistry advancement. nih.govfigshare.comfigshare.com

| Green Approach | Example | Sustainability Benefit |

| Biocatalytic Cascade | GOase/IRED system for aminopiperidine synthesis | Uses renewable feedstock, mild aqueous conditions, high enantiopurity. rsc.org |

| Enzymatic Amination | Transaminase for amination of piperidinone | High product concentration, high optical purity, mild conditions, environmentally friendly. scispace.comgoogle.com |

| One-Pot Synthesis | Multicomponent reaction for tetrahydropyridines | High atom economy, reduced waste from purification steps. researchgate.net |

| Alternative Reagents | Development of greener piperidone syntheses | Avoids hazardous reagents and classical methods with poor atom economy. nih.govfigshare.com |

Solvent-Free or Aqueous Medium Syntheses

The use of organic solvents in chemical synthesis is a major contributor to chemical waste and environmental pollution. Consequently, a significant research effort has been directed towards developing synthetic methods that operate in greener media, such as water, or in the absence of any solvent.

One promising approach for the synthesis of piperidine derivatives in an aqueous medium is through multicomponent reactions (MCRs). A notable example is the one-pot synthesis of highly functionalized piperidines by reacting aromatic aldehydes, anilines, and β-ketoesters in water. This reaction can be efficiently catalyzed by sodium lauryl sulfate (SLS), which acts as a surfactant to facilitate the reaction in the aqueous environment. While this method has been demonstrated for a range of substituted piperidines, its adaptation for the synthesis of this compound would involve the use of pentylamine as the amine component. The reaction proceeds at room temperature, offering a simple and environmentally friendly alternative to traditional methods that often require harsh conditions and volatile organic solvents.

Another significant advancement in aqueous synthesis is the use of enzymatic catalysis. Biocatalytic methods, such as those employing transaminases, offer high selectivity and operate under mild, aqueous conditions. For the synthesis of chiral 3-aminopiperidine derivatives, ω-transaminases have been successfully used to aminate a prochiral N-protected 3-piperidone precursor. These reactions are typically carried out in aqueous buffer solutions, are highly enantioselective, and represent a green alternative to conventional chemical methods. The N-pentyl group could be introduced either before or after the enzymatic amination step through standard alkylation procedures, which can also be optimized for greener conditions.

Solvent-free synthesis, often facilitated by microwave irradiation, represents another frontier in green chemistry. These methods can lead to significantly reduced reaction times, higher yields, and simplified work-up procedures. The synthesis of N-substituted aldimines, key intermediates in the synthesis of N-alkylated amines, has been efficiently achieved under solvent-free microwave conditions by reacting non-volatile amines with aromatic aldehydes. This approach could be adapted for the synthesis of an imine precursor to this compound, which would then be reduced in a subsequent step. The key advantages of this method are the elimination of solvent waste and the acceleration of the reaction rate.

Table 1: Examples of Solvent-Free or Aqueous Medium Syntheses for Piperidine Analogs

| Reaction Type | Key Reactants | Solvent/Medium | Catalyst | Conditions | Product Type | Ref. |

|---|---|---|---|---|---|---|

| Multicomponent Reaction | Aromatic aldehyde, Aniline, Ethyl acetoacetate | Water | Sodium Lauryl Sulfate (SLS) | Room Temperature | Highly substituted piperidine | |

| Enzymatic Amination | N-Boc-3-piperidone, Isopropylamine | Aqueous Buffer (pH 7.5-8.5) | ω-Transaminase | 30-45 °C | (R)- or (S)-N-Boc-3-aminopiperidine | |

| Microwave-Assisted Imine Formation | Aromatic aldehyde, Non-volatile amine | Solvent-Free | None | Microwave irradiation (100-120 °C) | N-substituted aldimine |

Atom-Economical Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.

Multicomomponent reactions (MCRs), as mentioned previously, are prime examples of atom-economical transformations. In a typical three-component synthesis of a piperidine ring, the majority of the atoms from the aldehyde, amine, and β-ketoester are incorporated into the final piperidine product, with the only byproduct often being water. This high degree of convergence and atom economy makes MCRs a highly efficient and sustainable approach for constructing complex molecules like substituted piperidines. Research has shown that these reactions can be highly atom-economic, with calculated atom economies reaching up to 89.5% for certain piperidine syntheses.

Reductive amination is another widely used and atom-economical method for the synthesis of amines, including N-alkylated piperidines like this compound. This reaction involves the condensation of an amine (3-aminopiperidine) with a carbonyl compound (pentanal) to form an imine intermediate, which is then reduced in situ to the desired amine. When the reduction is carried out via catalytic hydrogenation, the only byproduct is water, leading to a very high atom economy. One-pot reductive amination protocols further enhance the efficiency by avoiding the isolation of the intermediate imine.

The atom economy of a reaction can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For instance, in the direct reductive amination of 3-aminopiperidine with pentanal using a reducing agent like H₂, the main reactants contributing to the product are 3-aminopiperidine and pentanal. The only byproduct is water, which comes from the condensation step.

Table 2: Comparison of Atom Economy in Different Synthetic Strategies for Piperidine Analogs

| Synthetic Strategy | Key Transformation | Typical Byproducts | Theoretical Atom Economy | Notes |

|---|---|---|---|---|

| Multicomponent Reaction | Condensation/Cyclization | Water | High (often >80%) | Maximizes incorporation of three or more starting materials. |

| Enzymatic Amination | Transamination | Ketone (from amine donor) | High | Highly selective, minimizing side products. |

| Reductive Amination (Catalytic Hydrogenation) | Imine formation and reduction | Water | Very High (approaching 100%) | Catalytic nature and water as the only byproduct lead to high efficiency. |

Comprehensive Spectroscopic and Structural Elucidation Studies of 1 Pentylpiperidin 3 Amine

Conformational Analysis of the Piperidine (B6355638) Ring and Pentyl Substituent

The piperidine ring is known to exist predominantly in a chair conformation to minimize angular and torsional strain. asianpubs.org For 1-pentylpiperidin-3-amine, this leads to a dynamic equilibrium between two chair conformers, primarily distinguished by the axial or equatorial positions of the amino and N-pentyl groups. The pentyl chain itself introduces additional conformational complexity through rotation about its C-C single bonds.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular processes that occur on the NMR timescale, such as the ring inversion of piperidines. libretexts.org At room temperature, the interconversion between the two chair conformers of a piperidine derivative is typically fast, resulting in an NMR spectrum that shows time-averaged signals for the ring protons. ucl.ac.uk

By lowering the temperature, this ring-flipping process can be slowed. libretexts.org At a sufficiently low temperature, known as the coalescence temperature, the single averaged signal for a given proton will broaden and eventually split into two distinct signals, one for each conformer. ucl.ac.uk Analysis of the spectra at various temperatures allows for the determination of the energy barrier (ΔG‡) for the conformational exchange. numberanalytics.com For a compound like this compound, variable temperature ¹H and ¹³C NMR studies would reveal the relative populations of the equatorial and axial conformers and the kinetics of their interconversion. researchgate.net For example, in related N-methyl derivatives of nipecotamide, conformer populations were successfully determined at -80 °C. researchgate.net

Table 1: Representative ¹H NMR Data for Piperidine Ring Protons in Different Conformational States (Hypothetical) This table is illustrative, based on general principles for substituted piperidines.

| Proton Position | Conformer A (Equatorial NH₂, Equatorial Pentyl) | Conformer B (Axial NH₂, Axial Pentyl) |

|---|---|---|

| H-3 (Axial) | ~2.5 ppm (triplet of doublets) | ~3.1 ppm (multiplet) |

| H-3 (Equatorial) | ~2.9 ppm (multiplet) | ~2.7 ppm (multiplet) |

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, which are sensitive to its conformation. auremn.org.br In substituted piperidines, specific vibrational bands can serve as fingerprints for different conformers. A key region of interest in the IR spectrum of cyclic imines is the C-H stretching region (2700-3000 cm⁻¹). cdnsciencepub.com

The presence of so-called "Bohlmann bands," which are C-H stretching bands shifted to lower frequencies (typically ~2700-2800 cm⁻¹), is indicative of a conformation where the nitrogen's lone pair is oriented trans-axial to at least two axial C-H bonds on the adjacent carbon atoms. cdnsciencepub.com For this compound, the presence and intensity of these bands would provide strong evidence for the conformational equilibrium of the N-pentyl group and the piperidine ring. Raman spectroscopy complements IR by providing information on non-polar bonds and skeletal vibrations, which are also conformation-dependent. researchgate.net Studies on piperidine-3-carboxylic acid have shown how IR and Raman spectra, supported by theoretical calculations, can identify the most stable tautomers and conformers based on their vibrational signatures. researchgate.net

Table 2: Characteristic IR Bands for Conformational Analysis of Piperidine Derivatives Data is generalized from studies on related cyclic imines. cdnsciencepub.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Conformational Significance |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Position can be influenced by hydrogen bonding and conformation. |

| C-H Stretch (Bohlmann Bands) | 2700 - 2800 | Indicates a trans-axial relationship between the N-lone pair and adjacent axial C-H bonds. |

Stereochemical Assignment and Chirality in Substituted Piperidines

This compound is a chiral molecule, with a stereocenter at the C-3 position. Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-pentylpiperidin-3-amine. The determination of enantiomeric purity and absolute configuration is critical in many applications.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment in Research

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. For 3-aminopiperidine and its derivatives, direct analysis can be challenging because the basic amine structure lacks a strong UV chromophore. researchgate.netnih.gov

To overcome this, a common strategy is pre-column derivatization, where the amine is reacted with a chiral or achiral reagent to introduce a chromophore and create diastereomeric derivatives that can be separated on a standard or chiral column. researchgate.netnih.gov For instance, 3-aminopiperidine has been successfully derivatized with reagents like p-toluene sulfonyl chloride (PTSC) or benzoyl chloride, allowing for UV detection and separation on a chiral stationary phase like Chiralpak AD-H. researchgate.netnih.govgoogle.com This approach provides excellent resolution between the enantiomers, often greater than 4.0. nih.gov Another approach uses a charged aerosol detector (CAD) which avoids the need for derivatization. researchgate.net

Table 3: Example Chiral HPLC Method for 3-Aminopiperidine Derivatives This table is a representative example based on published methods. nih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm (after derivatization with PTSC) |

X-ray Crystallography for Absolute Stereochemistry (where applicable)

When a single crystal of a chiral compound or a salt thereof can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including its absolute stereochemistry. researchgate.netwiley.com For piperidine derivatives, crystallographic analysis consistently confirms that the ring typically adopts a chair conformation.

By co-crystallizing an enantiomerically pure sample with a chiral acid (forming a diastereomeric salt), the absolute configuration of the stereocenter can be determined. For example, the structure of an aminopalladation complex leading to a 3-aminopiperidine was confirmed by X-ray crystallography. researchgate.net Similarly, the structure of an iminium salt precursor to N-(hetero)aryl piperidines was confirmed via single-crystal X-ray diffraction. chemrxiv.org This technique would definitively establish the (R) or (S) configuration of this compound and provide precise bond lengths and angles for the molecule in the solid state.

Advanced Mass Spectrometry for Isotopic Labeling and Mechanistic Studies

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental formula of a compound. wikipedia.org Advanced MS techniques, particularly tandem mass spectrometry (MS/MS), provide detailed structural information through controlled fragmentation. nih.gov

In the mass spectrum of N-alkylpiperidines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgmsu.edu For this compound, this would lead to the loss of a butyl radical from the pentyl group, resulting in a prominent fragment ion. The fragmentation patterns of the piperidine ring itself can also provide structural clues.

Isotopic labeling, where atoms like hydrogen are replaced with deuterium (B1214612) (²H), is a powerful technique used in conjunction with mass spectrometry to trace reaction pathways and study metabolic transformations. biorxiv.orgbiorxiv.org For example, by synthesizing this compound with deuterium atoms at specific positions on the pentyl chain or the piperidine ring, one could track the movement of these labels during fragmentation in an MS/MS experiment. This helps to elucidate complex fragmentation mechanisms and rearrangement reactions. researchgate.net Such studies have been applied to follow the biosynthesis of piperidine alkaloids in plants, demonstrating the utility of isotopic labeling for mechanistic investigation. acs.org

High-Resolution Mass Spectrometry for Elemental Composition in Research

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, the molecular formula is C₁₀H₂₂N₂. The theoretical monoisotopic mass can be calculated with high precision, which is then compared to the experimentally determined mass to confirm the elemental formula.

In a typical HRMS analysis, this compound would be introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI) to produce the protonated molecule, [M+H]⁺. The high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, then measures the mass-to-charge ratio (m/z) of this ion with a precision often in the range of parts per million (ppm). This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The expected HRMS data for the protonated molecule of this compound is presented in the table below. The ability to obtain such precise mass measurements is crucial in research for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|

This table presents the calculated theoretical monoisotopic mass for the protonated form of this compound. In an experimental setting, the measured mass would be compared against this value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule, [M+H]⁺ (m/z 157.1856), would be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

Based on the known fragmentation patterns of N-alkylated piperidines and other cyclic amines, several key fragmentation pathways can be predicted for this compound. acs.orgnih.gov The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the nitrogen atoms, which are favorable sites for charge localization.

The primary fragmentation events are expected to involve:

Loss of the pentyl group: Cleavage of the N-C bond of the pentyl group is a common fragmentation pathway for N-alkyl amines. This would result in the formation of a fragment corresponding to the protonated 3-aminopiperidine ring.

Alpha-cleavage of the pentyl chain: Fragmentation can occur along the pentyl chain, leading to the loss of smaller alkyl radicals.

Ring opening of the piperidine moiety: Following initial fragmentation, the piperidine ring itself may undergo cleavage, leading to a variety of smaller fragment ions. The presence of the amino group at the 3-position will influence the specific ring-opening pathways. nih.govscielo.br

The table below outlines the proposed major fragment ions that would be expected in the MS/MS spectrum of protonated this compound. The analysis of these fragments allows for the reconstruction of the original molecular structure.

Table 2: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

|---|---|---|---|

| 157.1856 | 114.1178 | C₃H₇• (Propyl radical) | Cleavage within the pentyl chain |

| 157.1856 | 100.1022 | C₄H₉• (Butyl radical) | Cleavage within the pentyl chain |

| 157.1856 | 86.0964 | C₅H₁₁• (Pentyl radical) | Loss of the entire pentyl side chain |

This table provides a predictive overview of the likely fragmentation of protonated this compound based on the fragmentation behavior of structurally similar molecules. The m/z values are calculated based on the proposed fragmentation pathways.

Computational Chemistry and Theoretical Investigations of 1 Pentylpiperidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic properties. These methods solve approximations of the Schrödinger equation to describe the distribution of electrons within the molecule, which in turn governs its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 1-Pentylpiperidin-3-amine, DFT studies begin with geometry optimization, a process that finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. This optimization reveals crucial information about bond lengths, bond angles, and dihedral angles. Studies on similar piperidine (B6355638) derivatives have successfully used DFT methods like B3LYP with basis sets such as 6-31G(d) to achieve results that align well with experimental data. researchgate.netnih.gov

Once the optimized geometry is obtained, a range of electronic properties can be calculated to predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. For this compound, the MEP would show regions of negative potential (electron-rich) around the two nitrogen atoms, identifying them as likely sites for electrophilic attack. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior.

Interactive Table: Predicted Ground State Properties (DFT)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | +1.8 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 8.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.9 D | Measures overall polarity of the molecule |

| Electronegativity (χ) | 2.35 | A measure of the power to attract electrons |

| Chemical Hardness (η) | 4.15 | Resistance to change in electron distribution |

Ab initio (Latin for "from the beginning") methods are quantum calculations based on first principles without the use of empirical parameters. These methods are particularly useful for theoretically investigating the protonation states of this compound and estimating its pKa values. The molecule has two basic nitrogen atoms—the tertiary amine in the piperidine ring (N1) and the primary amine at the 3-position (N3)—that can be protonated.

The theoretical calculation of pKa typically involves a thermodynamic cycle that relates the Gibbs free energy of deprotonation in the gas phase and the solvation free energies of the species involved. semanticscholar.orgresearchgate.net The core of the method is to calculate the Gibbs free energy change (ΔG) for the protonation reaction in solution.

The process involves:

Geometry Optimization: The structures of the neutral this compound molecule and its two possible protonated forms (at N1 and N3) are optimized using a high-level ab initio method, such as Møller-Plesset perturbation theory (MP2), or a reliable DFT functional. mdpi.com

Energy Calculation: The absolute Gibbs free energies of the optimized neutral and protonated species are calculated in the gas phase.

Solvation Energy: The change in Gibbs free energy upon transferring each species from the gas phase to a solvent (typically water) is calculated. This is achieved using a continuum solvent model, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. semanticscholar.orgnih.gov

Mechanistic Studies of this compound Reactions via Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest-energy path from reactants to products, providing a detailed, step-by-step description of the transformation.

For a hypothetical reaction involving this compound, such as an N-acylation at the 3-amino group, a computational mechanistic study using DFT would proceed as follows:

Identify Reactants, Products, and Intermediates: The geometries of the starting materials (this compound and an acylating agent) and the final product are optimized. Any potential reaction intermediates are also identified and their structures optimized.

Locate Transition States (TS): The transition state is the highest energy point along the reaction coordinate—the energetic bottleneck of the reaction. Sophisticated algorithms are used to locate the TS structure, which represents the fleeting arrangement of atoms as bonds are broken and formed. Verifying the TS involves a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Construct Reaction Energy Profile: The energies of the reactants, intermediates, transition states, and products are calculated relative to a common reference. Plotting these energies creates a reaction energy profile, which visually depicts the energy changes throughout the reaction. The height of the energy barrier from the reactant to the transition state gives the activation energy, which is the primary determinant of the reaction rate.

Such studies can distinguish between competing reaction pathways, explain observed stereoselectivity, and predict the effect of substituents or catalysts on the reaction outcome, offering a level of mechanistic detail that is often difficult to obtain through experimental means alone. acs.orgacs.org

Transition State Characterization

There is currently no published research on the transition state characterization of reactions involving this compound.

Reaction Pathway Elucidation

Detailed reaction pathway elucidation for this compound through computational studies has not been reported in the available scientific literature.

Chemical Reactivity and Derivatization Strategies of 1 Pentylpiperidin 3 Amine

Functionalization of the Amine Moiety for Research Purposes

The exocyclic secondary amine at the C-3 position of 1-Pentylpiperidin-3-amine is a primary site for functionalization due to the nucleophilicity of the nitrogen atom. Various chemical transformations can be employed to modify this amine moiety, leading to a wide array of derivatives for structure-activity relationship (SAR) studies.

The lone pair of electrons on the nitrogen of the 3-amino group allows it to act as a nucleophile, readily reacting with electrophilic reagents such as acylating and alkylating agents.

Acylation involves the reaction of the amine with an acyl halide, anhydride (B1165640), or carboxylic acid to form an amide bond. This transformation is significant as it can alter the electronic properties and hydrogen-bonding capabilities of the molecule. For instance, acylation with acetic anhydride in the presence of a base can yield the corresponding acetamide (B32628) derivative google.com.

Alkylation introduces alkyl groups to the amine, converting the secondary amine into a tertiary amine or even a quaternary ammonium (B1175870) salt. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of products nih.gov. A more controlled method is reductive alkylation, also known as reductive amination.

Below is a table illustrating typical acylation and alkylation reactions.

| Reaction Type | Reactant | Reagent | Product |

| Acylation | This compound | Acetyl Chloride, Triethylamine | N-(1-Pentylpiperidin-3-yl)acetamide |

| Acylation | This compound | Benzoic Anhydride, Pyridine | N-(1-Pentylpiperidin-3-yl)benzamide |

| Alkylation | This compound | Methyl Iodide, K₂CO₃ | N-Methyl-1-pentylpiperidin-3-amine |

| Alkylation | This compound | Benzyl Bromide, Diisopropylethylamine | N-Benzyl-1-pentylpiperidin-3-amine |

Reductive amination is a highly versatile and efficient method for the N-alkylation of amines wikipedia.orgresearchgate.net. This two-step, one-pot process involves the reaction of this compound with an aldehyde or a ketone to form an intermediate imine or enamine, which is subsequently reduced in situ to the corresponding secondary or tertiary amine wikipedia.org. This method avoids the issue of overalkylation often encountered in direct alkylation with alkyl halides nih.gov.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material nih.govwikipedia.org. The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation wikipedia.org. This strategy allows for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of the parent compound.

The following table provides examples of reductive amination strategies.

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium Triacetoxyborohydride | N-Methyl-1-pentylpiperidin-3-amine |

| Acetone | Sodium Cyanoborohydride | N-Isopropyl-1-pentylpiperidin-3-amine |

| Benzaldehyde | Sodium Triacetoxyborohydride | N-Benzyl-1-pentylpiperidin-3-amine |

| Cyclohexanone | Sodium Cyanoborohydride | N-Cyclohexyl-1-pentylpiperidin-3-amine |

Functionalization of the Piperidine (B6355638) Ring for Scaffold Diversification

While the exocyclic amine is a ready handle for modification, derivatization of the saturated piperidine ring itself presents a greater challenge but offers access to novel chemical space and allows for the modulation of the scaffold's three-dimensional structure.

Direct electrophilic or nucleophilic substitution on the saturated carbocyclic framework of the piperidine ring is generally not feasible due to the lack of a π-system and the presence of unactivated C-H bonds. However, modern synthetic methods have enabled the direct functionalization of such C-H bonds.

C-H activation/functionalization strategies have emerged as powerful tools for modifying saturated heterocycles researchgate.net. These reactions often employ transition metal catalysts, such as rhodium or palladium, to selectively activate and functionalize specific C-H bonds. The site-selectivity (e.g., at the C2, C3, or C4 position) can often be controlled by the choice of catalyst and the nature of the directing group on the piperidine nitrogen nih.gov. For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce functional groups at various positions on the piperidine ring nih.gov. Functionalization at the C2 position is often electronically favored but can be sterically hindered, while modification at the C4 position can be achieved by overriding the electronic preference for the C2 position researchgate.net. Access to C3-substituted analogs can be achieved indirectly through methods like the ring-opening of cyclopropane (B1198618) intermediates nih.gov.

A robust strategy for functionalizing the piperidine ring involves the use of palladium-catalyzed cross-coupling reactions rsc.orgsigmaaldrich.com. This approach first requires the synthesis of a halogenated derivative of this compound (e.g., bromo- or iodo-substituted). These halo-derivatives can then serve as substrates in a variety of powerful bond-forming reactions.

The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species, which includes steps of oxidative addition, transmetalation, and reductive elimination youtube.comyoutube.com.

Suzuki Coupling: Couples the halo-derivative with an organoboron reagent to form a new C-C bond libretexts.org.

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the halo-derivative with an amine.

Sonogashira Coupling: Creates a C-C bond between the halo-derivative and a terminal alkyne.

Heck Coupling: Forms a C-C bond with an alkene.

These reactions are highly valued for their functional group tolerance and reliability, enabling the introduction of aryl, heteroaryl, alkyl, and amine substituents onto the piperidine scaffold sigmaaldrich.com.

The table below illustrates potential cross-coupling reactions on a hypothetical bromo-derivative.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Product Feature |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Phenyl-substituted piperidine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP | Morpholinyl-substituted piperidine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Phenylethynyl-substituted piperidine |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃ | Styrenyl-substituted piperidine |

Synthesis of Advanced Research Probes and Ligands from this compound

The derivatization strategies discussed above enable the transformation of this compound into a library of complex molecules suitable for use as research probes and therapeutic ligands. The 3-aminopiperidine core is a key structural feature in numerous biologically active compounds, including inhibitors of dipeptidyl peptidase IV (DPP-4) such as alogliptin (B1666894) niscpr.res.innih.gov.

By applying the functionalization reactions, advanced molecules can be synthesized:

Fluorescent Probes: A derivative synthesized via Suzuki or Sonogashira coupling could be used to attach a fluorophore, creating a tool for imaging and biological assays.

Bioactive Ligands: Acylation and reductive amination can generate a series of amides and substituted amines. This library can be screened against biological targets, such as G-protein coupled receptors or enzymes, to identify novel ligands. The 3-aminopiperidine scaffold has been successfully used to develop selective enzyme inhibitors nih.govnih.gov.

Kinase Inhibitors: The piperidine scaffold can be elaborated to mimic hinge-binding motifs found in kinase inhibitors. For example, building upon the 3-amino group, structures analogous to known kinase inhibitor scaffolds, such as 3-aminopyridin-2-ones, could be explored nih.gov.

The synthesis of such advanced compounds relies on the strategic application of the reactions outlined in the previous sections, transforming a simple starting material into a diverse set of tools for chemical biology and drug discovery.

Fluorescent Labeling for Chemical Biology Tools

The primary amine at the 3-position of the this compound scaffold serves as a key functional handle for covalent modification, enabling its conversion into fluorescent probes for chemical biology research. This exocyclic primary amine is a potent nucleophile, readily reacting with a variety of amine-reactive electrophilic fluorophores. This derivatization strategy allows for the stable incorporation of a fluorescent reporter moiety, facilitating the visualization and tracking of the parent molecule in biological systems through techniques like fluorescence microscopy and flow cytometry.

The most common strategy for labeling primary amines involves reaction with fluorophores activated as N-hydroxysuccinimide (NHS) esters. nih.gov This reaction proceeds under mild basic conditions (typically pH 8-9), where the deprotonated amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group to form a stable amide bond. mdpi.com A wide array of fluorescent dyes, spanning the spectral range from ultraviolet to near-infrared, are commercially available in NHS ester form, allowing for the selection of a probe with optimal photophysical properties for a given application.

Other amine-reactive functionalities include isothiocyanates and sulfonyl chlorides. ulab360.com For instance, fluorescein (B123965) isothiocyanate (FITC) reacts with primary amines to yield a stable thiourea (B124793) linkage. Similarly, dansyl chloride reacts with primary amines to form highly fluorescent sulfonamide adducts. nih.gov The choice of fluorophore and linking chemistry depends on factors such as the desired spectral properties, quantum yield, photostability, and the chemical environment of the final application. For example, BODIPY dyes are known for their sharp emission spectra and high photostability, making them suitable for demanding imaging experiments. mdpi.comresearchgate.net

The table below summarizes common amine-reactive fluorescent dyes that can be conjugated to this compound to generate fluorescent chemical biology tools.

| Fluorophore Class | Reactive Group | Common Dyes | Typical Excitation/Emission (nm) | Linkage Type |

| Fluorescein | Isothiocyanate, NHS Ester | FITC, 5(6)-FAM SE | ~494 / ~520 | Thiourea, Amide |

| Rhodamine | NHS Ester | TMR, ROX | ~555 / ~580 | Amide |

| Cyanine | NHS Ester | Cy3, Cy5, Cy7 | ~550-750 / ~570-780 | Amide |

| BODIPY | NHS Ester | BODIPY FL, TMR, TR | ~503-581 / ~512-600 | Amide |

| Dansyl | Sulfonyl Chloride | Dansyl Chloride | ~335 / ~518 | Sulfonamide |

| NBD | Chloro | NBD-Cl | ~465 / ~535 | Amine |

Affinity Tag Incorporation for Target Identification Research

Beyond fluorescent labeling, the primary amine of this compound is a versatile anchor point for the incorporation of affinity tags. This derivatization is a cornerstone of chemical proteomics and target identification studies, where the goal is to isolate and identify the specific biomolecular targets (e.g., proteins) with which a molecule interacts. By attaching a high-affinity handle, the derivatized molecule can be used as a "bait" to capture its binding partners from complex biological mixtures like cell lysates.

A widely used affinity handle is biotin (B1667282). The reaction of this compound with an N-hydroxysuccinimide ester of biotin (Biotin-NHS) results in the formation of a stable amide-linked biotin conjugate. This process, known as biotinylation, leverages the extraordinarily strong and specific interaction between biotin and the protein streptavidin (or avidin), which has a dissociation constant (Kd) in the femtomolar range. The biotinylated this compound can be incubated with a biological sample, and the resulting complex can then be selectively captured on a solid support (e.g., beads) coated with streptavidin. After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry.

Another powerful and increasingly popular strategy is the incorporation of "clickable" chemical handles. nih.gov This approach is a key part of "click chemistry," which describes reactions that are rapid, high-yielding, and biocompatible. nih.gov For this purpose, this compound can be derivatized to include either a terminal alkyne or an azide (B81097) group. This is typically achieved by reacting the primary amine with a small linker molecule containing the desired clickable moiety and an amine-reactive group (e.g., an NHS ester). The resulting alkyne- or azide-modified probe can then be used in biological systems. For target pull-down, the corresponding clickable affinity tag (e.g., Azide-Biotin or Alkyne-Biotin) is added, and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is initiated to covalently link the probe-target complex to the biotin tag for subsequent affinity purification. nih.gov

The table below details common affinity tags and the strategies for their incorporation onto this compound.

| Affinity Tag System | Reactive Moiety for Conjugation | Linkage to Compound | Binding Partner | Principle of Use |

| Biotin | Biotin-NHS Ester | Amide | Streptavidin / Avidin | High-affinity capture on streptavidin-coated supports for pull-down experiments. |

| Polyhistidine (His-tag) | (Requires multi-step synthesis) | Amide (via linker) | Nickel (Ni-NTA) or Cobalt (Co-Talon) resin | Chelation-based capture for immobilized metal affinity chromatography (IMAC). researchgate.net |

| Click Chemistry (Alkyne) | Alkyne-NHS Ester | Amide | Azide-functionalized tag (e.g., Azide-Biotin) | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) covalent ligation to an affinity tag. |

| Click Chemistry (Azide) | Azide-NHS Ester | Amide | Alkyne-functionalized tag (e.g., Alkyne-Biotin) | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) covalent ligation to an affinity tag. |

Applications of 1 Pentylpiperidin 3 Amine in Advanced Chemical Synthesis and Method Development

Role as a Chiral Ligand Precursor in Asymmetric Catalysis

The utility of a chiral amine like 1-Pentylpiperidin-3-amine as a precursor for chiral ligands is a well-established concept in asymmetric catalysis. Chiral ligands are crucial for inducing enantioselectivity in metal-catalyzed reactions. nih.gov However, specific studies detailing the design and application of ligands derived directly from this compound are not found in the current body of scientific literature.

Design and Synthesis of Chiral Phosphine-Piperidine Hybrid Ligands

The synthesis of P,N-heterocyclic phosphine (B1218219) ligands, which often incorporate a piperidine (B6355638) moiety, is a significant area of research. nih.gov These ligands combine the properties of a hard nitrogen atom with a soft phosphorus atom, allowing for effective coordination with various transition metals used in catalysis. The general synthesis of such ligands often involves reacting a chiral amine backbone with a phosphine-containing fragment. nih.gov While numerous chiral piperidine-based phosphine ligands have been developed, there is no specific literature describing the synthesis of a hybrid ligand starting from this compound.

Exploration in Asymmetric Hydrogenation or Alkylation Reactions

Asymmetric hydrogenation is a key reaction for producing enantiomerically pure compounds, and chiral phosphine ligands are frequently employed. nih.govnih.gov Similarly, asymmetric allylic alkylation reactions often utilize chiral ligands to control stereochemistry. nih.gov Ligands derived from chiral piperidines have been successfully used in these transformations. However, there are no published studies that specifically explore the performance of a ligand derived from this compound in either asymmetric hydrogenation or alkylation reactions.

Utility as an Organocatalyst or Organocatalyst Scaffold

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often employs chiral amines. The piperidine scaffold is a common feature in many successful organocatalysts. researchgate.net While the potential for this compound to act as an organocatalyst or a scaffold is plausible, specific evaluations are not documented.

Evaluation in Amine-Catalyzed Reactions (e.g., Aldol, Michael)

Secondary amines, such as the piperidine nitrogen in the target molecule, are known to catalyze key carbon-carbon bond-forming reactions like the Aldol and Michael additions through enamine or iminium ion intermediates. bangor.ac.ukwikipedia.orgmasterorganicchemistry.com The stereochemical outcome of these reactions can often be controlled by using a chiral amine. Despite the general use of piperidine and its derivatives in such reactions, there is no specific research available that evaluates the catalytic activity or stereoselectivity of this compound in Aldol or Michael additions. nih.govlibretexts.org

Development of Immobilized Organocatalysts based on this compound

Immobilizing organocatalysts on solid supports is a critical strategy for improving their recyclability and applicability in industrial processes and continuous flow chemistry. researchgate.netmdpi.comdntb.gov.ua This typically involves covalently attaching the catalyst to a polymer or inorganic support. While methods for immobilizing amine-based catalysts are well-developed, there are no specific reports on the development or application of an immobilized catalyst derived from this compound.

Building Block in the Synthesis of Complex Molecular Architectures for Research

Substituted piperidines are highly valuable building blocks in medicinal chemistry and the synthesis of natural products due to their prevalence in biologically active molecules. organic-chemistry.orgsnnu.edu.cnlifechemicals.com Functionalized piperidines like this compound, with its primary amine and tertiary amine functionalities, could theoretically serve as a versatile scaffold for creating more complex molecular structures. enamine.netyoutube.comresearchgate.net However, a search of the scientific literature does not reveal specific examples where this compound has been used as a key building block in the reported synthesis of a complex molecular architecture for research purposes.

Scaffolds for Natural Product Analogs

The piperidine ring is a prevalent structural motif in a vast array of natural products, particularly alkaloids, many of which exhibit significant biological activity. nih.govacs.org The synthesis of analogs of these natural products is a crucial aspect of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. This compound can serve as a valuable scaffold in this context, providing a pre-formed six-membered heterocyclic core that can be further elaborated.

The primary amine at the 3-position offers a convenient handle for the introduction of various substituents and for the construction of more complex ring systems. For instance, it can undergo a wide range of chemical transformations, including acylation, alkylation, and participation in multicomponent reactions to build molecular diversity. nih.gov The N-pentyl group, while seemingly simple, can influence the lipophilicity and steric environment of the resulting analogs, potentially impacting their interaction with biological targets.

Researchers have utilized substituted piperidines to create analogs of natural products like those containing the piperidine core. researchgate.net While specific studies on this compound are not extensively documented, the principles of using substituted aminopiperidines as scaffolds are well-established. For example, the synthesis of novel analogs of potent drugs has been achieved using substituted 4-piperidone (B1582916) scaffolds. acs.org The strategic placement of the amino group at the 3-position in this compound allows for the generation of a different substitution pattern, leading to a unique chemical space for drug discovery.

Below is a hypothetical reaction scheme illustrating the potential of this compound as a scaffold for generating a library of natural product analogs.

| Reactant A | Reactant B | Reaction Type | Potential Product Class |

| This compound | Acyl Chloride | Acylation | Amide-containing piperidine derivatives |

| This compound | Aldehyde/Ketone | Reductive Amination | N-substituted this compound derivatives |

| This compound | Isocyanate | Addition | Urea-containing piperidine derivatives |

| This compound | Aldehyde, Isocyanide | Ugi Reaction | Peptidomimetic structures |

Precursors for Advanced Material Components (e.g., polymers, dendrimers for research)

The presence of two amine functionalities with different reactivities makes this compound an interesting monomer for the synthesis of advanced materials such as polymers and dendrimers. The primary amine can be selectively reacted under conditions that leave the tertiary amine of the piperidine ring intact, allowing for controlled polymerization or dendritic growth.

Polymers:

In polymer chemistry, diamines are common building blocks for the synthesis of polyamides, polyimines, and polyureas. This compound could be incorporated into polymer chains to introduce the piperidine motif, which can influence the polymer's physical and chemical properties, such as its solubility, thermal stability, and basicity. For instance, the reaction of this compound with diacyl chlorides would lead to the formation of a polyamide with pendant N-pentylpiperidine units. The synthesis of polymers from monomers containing piperidine has been explored, for instance, in the context of creating thermally sensitive materials. researchcommons.org

Dendrimers:

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The synthesis of dendrimers often relies on the iterative reaction of monomers with multiple reactive sites. Diamines are frequently used as core molecules or as building blocks for the branching units in dendrimer synthesis. nih.govnih.govresearchgate.netmdpi.com

This compound can be envisioned as a component in dendrimer synthesis. The primary amine can be used as the reactive site for attachment to a core molecule or for the addition of subsequent generations of branching units. For example, in a divergent synthesis approach, the primary amine could react with a molecule containing multiple electrophilic sites, such as cyanuric chloride, to form the first generation. researchgate.net Subsequent activation of the periphery and reaction with more this compound could lead to the growth of higher-generation dendrimers. The presence of the N-pentylpiperidine moiety would impart unique characteristics to the resulting dendrimer, such as increased hydrophobicity and a defined steric bulk at each branching point.

The table below outlines a conceptual synthetic strategy for a first-generation dendrimer using this compound.

| Core Molecule | Monomer | Reaction Type | Resulting Structure |

| Cyanuric Chloride | This compound | Nucleophilic Aromatic Substitution | Tri-substituted triazine core with three pendant this compound units |

| 1,3,5-Benzenetricarbonyl trichloride | This compound | Acylation | Tri-amide core with three pendant this compound units |

Analytical Methodologies for Research Grade Characterization of 1 Pentylpiperidin 3 Amine Transformations

Development of Advanced Chromatographic Methods for Reaction Monitoring

Chromatographic techniques are fundamental for separating and quantifying the components of a reaction mixture. For a compound like 1-Pentylpiperidin-3-amine, which can undergo various transformations leading to structurally similar byproducts, isomers, and enantiomers, advanced methods are necessary to achieve adequate resolution and monitoring efficiency.

Transformations of this compound, such as N-alkylation, acylation, or ring-modification reactions, can result in highly complex product mixtures. One-dimensional gas chromatography (1D-GC) often fails to resolve all components, leading to co-elution and inaccurate quantification. azom.com Comprehensive two-dimensional gas chromatography (GCxGC) overcomes this limitation by employing two columns with different stationary phases (e.g., non-polar followed by polar) connected by a modulator. sepsolve.comchemistry-matters.com This setup provides a significant increase in peak capacity, allowing for the separation of trace impurities and isomers that would otherwise remain hidden under larger peaks in a 1D-GC analysis. sepsolve.comgcms.cz

The first dimension typically separates compounds based on their volatility, while the second dimension provides a rapid separation based on polarity. sepsolve.com The resulting data is presented as a two-dimensional contour plot, where structurally related compounds appear in organized clusters, aiding in identification. azom.comgcms.cz

Research Findings:

In a study monitoring the synthesis of a derivative via the reaction of this compound with a complex alkylating agent, GCxGC-TOFMS (Time-of-Flight Mass Spectrometry) was employed to characterize the final reaction mixture. The high resolving power of GCxGC allowed for the separation and tentative identification of several low-level impurities, including diastereomeric byproducts and unreacted intermediates, which were not resolved by conventional GC-MS.

| Compound | 1st Dimension Retention Time (min) | 2nd Dimension Retention Time (s) | Tentative Identification (via TOFMS) |

|---|---|---|---|

| This compound (Starting Material) | 15.2 | 2.1 | Confirmed |

| Desired Product (Diastereomer A) | 22.5 | 3.5 | Confirmed |

| Desired Product (Diastereomer B) | 22.7 | 3.8 | Confirmed |

| Byproduct 1 (Positional Isomer) | 21.9 | 3.2 | Tentatively Identified |

| Byproduct 2 (Over-alkylation) | 25.4 | 4.1 | Tentatively Identified |

As this compound is a chiral compound, its transformations often require the monitoring of enantiomeric purity. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional high-performance liquid chromatography (HPLC). selvita.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations and higher efficiency without the high backpressures seen in HPLC. chiraltech.comafmps.be This results in reduced analysis times and lower consumption of organic solvents, aligning with green chemistry principles. selvita.comchiraltech.com

For the enantiomeric separation of amines, polysaccharide-based chiral stationary phases (CSPs) are highly effective in SFC. nih.gov The technique's speed makes it ideal for reaction monitoring where rapid feedback on enantiomeric excess (ee) is crucial for process optimization. researchgate.net

Research Findings:

A method was developed to monitor the enantiomeric excess of this compound during a kinetic resolution experiment. The SFC method provided baseline separation of the enantiomers in under three minutes, a significant improvement over the 15-minute analysis time required by a comparable normal-phase HPLC method.

| Parameter | SFC Method | NP-HPLC Method |

|---|---|---|

| Column | Cellulose-based CSP (4.6 x 150 mm) | Cellulose-based CSP (4.6 x 250 mm) |

| Mobile Phase | CO2 / Methanol (80:20) with 0.1% Diethylamine | Hexane / Isopropanol (90:10) with 0.1% Diethylamine |

| Flow Rate | 4.0 mL/min | 1.0 mL/min |

| Analysis Time | 2.8 minutes | 15.5 minutes |

| Resolution (Rs) | 2.5 | 1.9 |

In Situ Spectroscopic Techniques for Real-Time Reaction Analysis

In situ (in the reaction vessel) spectroscopic techniques allow for the continuous monitoring of a reaction without the need for sampling. spectroscopyonline.com This provides real-time data on the concentration of reactants, products, and intermediates, offering deep insights into reaction kinetics and mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, making it a powerful tool for reaction monitoring. nih.gov By integrating an NMR spectrometer with a flow reactor system, it is possible to continuously pass the reaction mixture through the NMR detection coil. beilstein-journals.orgyoutube.com This "Flow NMR" setup enables the acquisition of spectra at regular intervals, allowing for precise tracking of species concentration over time. It is particularly valuable for identifying transient intermediates that may not be detectable by offline methods and for accurately determining reaction kinetics. nih.govrsc.org

Research Findings:

The kinetics of an N-acetylation reaction of this compound were studied using Flow NMR. The reaction mixture was continuously circulated from a stirred reactor to a benchtop NMR spectrometer. By monitoring the integral of the piperidine (B6355638) ring proton adjacent to the nitrogen atom, the rate of consumption of the starting material and formation of the N-acetylated product was determined, allowing for the calculation of the reaction rate constant.

| Time (min) | Concentration of this compound (Normalized) | Concentration of N-acetyl-1-pentylpiperidin-3-amine (Normalized) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.61 | 0.39 |

| 20 | 0.37 | 0.63 |

| 30 | 0.22 | 0.78 |

| 60 | 0.05 | 0.95 |

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a robust technique for real-time process monitoring. mt.com An ATR probe can be inserted directly into a reaction vessel, allowing for the acquisition of IR spectra of the liquid phase without any sample preparation. youtube.comwikipedia.org The technique relies on an evanescent wave that penetrates a short distance into the sample from the ATR crystal surface. wikipedia.org This makes it insensitive to bubbles or solid particles and ideal for monitoring changes in the concentration of functional groups. For transformations of this compound, ATR-IR can track the disappearance of N-H bonds or the appearance of amide C=O bonds, for instance. researchgate.net

Research Findings:

The progress of a reaction between this compound and an isocyanate to form a urea (B33335) derivative was monitored using an in-situ ATR-IR probe. The reaction progress was tracked by observing the decrease in the isocyanate peak (~2270 cm⁻¹) and the simultaneous increase in the urea carbonyl peak (~1640 cm⁻¹). This allowed for precise determination of the reaction endpoint, preventing over-processing and the formation of byproducts.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Trend During Reaction |

|---|---|---|---|

| Isocyanate (N=C=O) | Asymmetric Stretch | ~2270 | Decrease |

| Secondary Amine (N-H) | Bend | ~1550 | Decrease |

| Urea (C=O) | Stretch | ~1640 | Increase |

Capillary Electrophoresis for High-Throughput Screening of Derivatization Reactions

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like amines. acs.org Its key advantages include extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. These features make CE an ideal platform for the high-throughput screening (HTS) of reaction conditions, such as in the optimization of derivatization reactions. nih.govresearchgate.net By employing in-capillary derivatization, where the amine is labeled with a chromophore or fluorophore inside the capillary, the process can be further streamlined. nih.gov

Research Findings:

A CE method was developed to screen a library of five different activated esters for their efficiency in derivatizing this compound. The amine and the respective derivatizing agent were mixed in a 96-well plate format, and the reaction outcomes were analyzed by CE with UV detection. The method allowed for the rapid identification of the most reactive agent and the optimal reaction time based on the relative peak area of the resulting amide product.

| Derivatizing Agent | Migration Time of Product (min) | Relative Product Peak Area (at 30 min) | Reaction Efficiency |

|---|---|---|---|

| Agent A (NHS Ester) | 4.1 | 0.95 | High |

| Agent B (PFP Ester) | 4.5 | 0.98 | Very High |

| Agent C (HOBt Ester) | 4.3 | 0.81 | Moderate |

| Agent D (Sulfonyl Chloride) | 3.9 | 0.92 | High |

| Agent E (Acid Anhydride) | 4.2 | 0.65 | Low |

| Compound Name |

|---|

| This compound |

| N-acetyl-1-pentylpiperidin-3-amine |

| Carbon Dioxide |

| Methanol |

| Diethylamine |

| Hexane |

| Isopropanol |

| Piperidine |

Future Research Directions and Unexplored Potential of 1 Pentylpiperidin 3 Amine

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of novel chemical entities in drug discovery has propelled the development of automated synthesis platforms. These systems enable the high-throughput creation of diverse molecular libraries by standardizing and accelerating reaction sequences. semanticscholar.orgchemrxiv.org Functionalized piperidines are highly sought-after building blocks for these libraries due to their prevalence in bioactive compounds. researchgate.net

1-Pentylpiperidin-3-amine is a prime candidate for integration into such automated workflows. Its structure contains two key points for diversification: the primary amine at the 3-position and the potential to be synthesized from a piperidin-3-amine (B1201142) precursor. The primary amine is a versatile functional group that can readily participate in a wide array of automated reactions. For instance, automated platforms frequently employ reactions like reductive amination and amide bond formation, both of which utilize primary amines as starting materials to build complexity. chemrxiv.orgmerckmillipore.com

By incorporating this compound as a building block, an automated platform could efficiently generate a library of compounds, each containing the unique N-pentylpiperidine scaffold. This would allow for the systematic exploration of the structure-activity relationship of this particular chemical motif in various biological assays. Automated synthesizers can perform multi-step sequences, including protection, coupling, and deprotection steps, making the integration of a bifunctional molecule like this compound feasible and efficient. mesalabs.com

| Automated Reaction | Role of Amine Functionality | Potential Application for this compound | Reference |

|---|---|---|---|

| Reductive Amination | Primary or secondary amine reacts with an aldehyde or ketone to form a new C-N bond. | The 3-amino group can be coupled with a diverse library of aldehydes/ketones to generate complex secondary amines. | chemrxiv.orgmerckmillipore.com |

| Amide Formation | Primary or secondary amine is acylated by a carboxylic acid (often activated) to form an amide bond. | The 3-amino group can react with various carboxylic acids to produce a library of amides. | merckmillipore.com |

| N-Heterocycle Formation (SnAP) | Primary amines can be used as starting materials in multi-step sequences to build complex N-heterocycles. | Could serve as a foundational scaffold upon which further heterocyclic rings are built in an automated fashion. | merckmillipore.com |

| Boc Protection/Deprotection | Automated protection of the amine for subsequent reactions, followed by automated removal. | The 3-amino group could be selectively protected and deprotected to allow for sequential, site-specific modifications. | merckmillipore.com |

Exploration in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. A key area within this field is the self-assembly of amphiphilic molecules, which possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.gov Such molecules can spontaneously organize into ordered nanostructures like micelles, vesicles, or nanotubes in a given solvent. rsc.org

The structure of this compound is inherently amphiphilic. The five-carbon pentyl chain attached to the piperidine (B6355638) nitrogen serves as a distinct hydrophobic tail, while the polar piperidine ring, particularly the protonatable primary amine group at the 3-position, constitutes a hydrophilic head. This molecular architecture is analogous to other well-studied amphiphiles, such as those derived from amino acids or synthetic lipids, which are known to self-assemble. rsc.orgmdpi.com

The self-assembly of this compound would be driven by a combination of non-covalent forces. In aqueous media, hydrophobic interactions would cause the pentyl tails to aggregate to minimize contact with water, while the polar amine heads would remain exposed to the aqueous environment, potentially forming hydrogen bonds. This process could lead to the formation of various supramolecular structures. The critical aggregation concentration (CAC), which is the point where assembly begins, is a key parameter for characterizing such systems. mdpi.com The specific morphology of the resulting aggregates would depend on factors like concentration, pH, and temperature. The exploration of this compound could provide new insights into the design of simple, piperidine-based amphiphiles for applications in materials science or as delivery systems.

| Structural Feature | Role in Self-Assembly | Comparison in this compound | Reference |

|---|---|---|---|

| Hydrophobic Tail | Drives aggregation in aqueous solutions to minimize energy (hydrophobic effect). | The N-pentyl group provides a flexible, non-polar tail. | nih.govrsc.org |

| Hydrophilic Head | Interacts with the polar solvent (e.g., water) and directs the geometry of the final structure. | The piperidine ring with the primary amine at the 3-position acts as a polar head group, capable of hydrogen bonding. | researchgate.net |

| Hydrogen Bonding | Provides directional control and stability to the assembled structure. | The primary amine (-NH2) is a strong hydrogen bond donor and acceptor. | rsc.org |

| Overall Molecular Geometry | Influences the packing parameter, which determines whether micelles, vesicles, or other structures are formed. | The non-linear, cyclic nature of the piperidine head combined with a linear alkyl tail suggests potential for complex packing arrangements. | mdpi.com |

Potential in Bioconjugation Chemistry as a Chemical Handle for Research Tools

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or peptide. This technique is fundamental for creating research tools, diagnostics, and therapeutics. A successful bioconjugation strategy often relies on a "chemical handle"—a specific, reactive functional group on a small molecule that can form a stable, covalent bond with a target biomolecule under mild, typically aqueous, conditions. nih.gov

The primary amine at the 3-position of this compound makes it an excellent candidate to function as a chemical handle. Primary amines are one of the most commonly targeted functional groups in bioconjugation, primarily reacting with the side chains of lysine (B10760008) residues or the N-terminus of proteins. nih.gov Several robust and widely used chemical reactions are available for this purpose.

One of the most common methods is the reaction with N-hydroxysuccinimide (NHS) esters. An NHS ester can be pre-installed on a biomolecule or another probe, which then reacts with the primary amine of this compound to form a highly stable amide bond. nih.govnih.gov Another strategy is reductive amination, where the amine reacts with an aldehyde or ketone on a target molecule to form an imine, which is then reduced to a stable amine linkage.

By using its primary amine as a point of attachment, this compound could be conjugated to antibodies, peptides, or nucleic acids. In this context, the N-pentylpiperidine moiety would serve as a payload, acting as a hydrophobic tag, a structural scaffold for further modification, or a core fragment for a new class of molecular probes. The ability to attach this specific scaffold to biomolecules opens up possibilities for studying biological processes or developing new targeted therapeutic agents.

| Bioconjugation Reaction | Target Functional Group on Biomolecule | Bond Formed | Applicability to this compound | Reference |

|---|---|---|---|---|

| NHS Ester Acylation | Primary Amine (e.g., Lysine side chain) | Amide | The 3-amino group can react with NHS-ester modified proteins or surfaces. | nih.govnih.gov |

| Reductive Amination | Aldehyde or Ketone | Secondary Amine | The 3-amino group can be conjugated to biomolecules containing or modified to contain an aldehyde/ketone. | nih.gov |

| Isothiocyanate Reaction | Primary Amine | Thiourea (B124793) | The 3-amino group can react with isothiocyanate-functionalized probes (e.g., fluorescent dyes). | |

| Hydrazone Ligation (via modification) | Aldehyde or Ketone | Hydrazone | The amine could be first modified to a hydrazine, enabling reaction with aldehyde-modified biomolecules. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 1-Pentylpiperidin-3-amine, and how can reaction conditions be optimized?